molecular formula C28H38O B12515982 4-(3-Cyclohexylprop-2-en-1-yl)-4'-(heptyloxy)-1,1'-biphenyl CAS No. 799787-62-5

4-(3-Cyclohexylprop-2-en-1-yl)-4'-(heptyloxy)-1,1'-biphenyl

Cat. No.: B12515982
CAS No.: 799787-62-5
M. Wt: 390.6 g/mol
InChI Key: QNZBPUPMMATJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups, including a cyclohexylprop-2-en-1-yl group and a heptyloxy group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl can be achieved through several synthetic routes

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents on the benzene rings can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or nitro groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use in studying the interactions of biphenyl compounds with biological systems.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of materials such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action for 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound with two benzene rings connected by a single bond.

    4-Heptyloxybiphenyl: A similar compound with a heptyloxy group but lacking the cyclohexylprop-2-en-1-yl group.

    4-Cyclohexylbiphenyl: A compound with a cyclohexyl group attached to the biphenyl core.

Uniqueness

4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl is unique due to the presence of both the cyclohexylprop-2-en-1-yl and heptyloxy groups, which may impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

799787-62-5

Molecular Formula

C28H38O

Molecular Weight

390.6 g/mol

IUPAC Name

1-(3-cyclohexylprop-2-enyl)-4-(4-heptoxyphenyl)benzene

InChI

InChI=1S/C28H38O/c1-2-3-4-5-9-23-29-28-21-19-27(20-22-28)26-17-15-25(16-18-26)14-10-13-24-11-7-6-8-12-24/h10,13,15-22,24H,2-9,11-12,14,23H2,1H3

InChI Key

QNZBPUPMMATJHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CC=CC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.